molecular formula C24H23ClN6O2 B11451518 (2E)-N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-3-(furan-2-YL)prop-2-enamide

(2E)-N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-3-(furan-2-YL)prop-2-enamide

Cat. No.: B11451518
M. Wt: 462.9 g/mol
InChI Key: OUQGKYKWGUUHPJ-SOFGYWHQSA-N
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Description

The compound (2E)-N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-3-(furan-2-YL)prop-2-enamide is a complex organic molecule that features a variety of functional groups, including an indole, pyrimidine, and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-3-(furan-2-YL)prop-2-enamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole and pyrimidine intermediates, followed by their coupling through a series of condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-3-(furan-2-YL)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group on the indole ring can be reduced to an amine.

    Substitution: Halogenation reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while reduction of the nitro group on the indole ring produces an amine derivative.

Scientific Research Applications

The compound (2E)-N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-3-(furan-2-YL)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in organic synthesis.

    Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.

    1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): A compound used in aryl halide chemistry.

Uniqueness

The uniqueness of (2E)-N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-3-(furan-2-YL)prop-2-enamide lies in its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C24H23ClN6O2

Molecular Weight

462.9 g/mol

IUPAC Name

(E)-N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C24H23ClN6O2/c1-15-12-16(2)29-24(28-15)31-23(30-22(32)8-6-19-4-3-11-33-19)26-10-9-17-14-27-21-7-5-18(25)13-20(17)21/h3-8,11-14,27H,9-10H2,1-2H3,(H2,26,28,29,30,31,32)/b8-6+

InChI Key

OUQGKYKWGUUHPJ-SOFGYWHQSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)/C=C/C4=CC=CO4)C

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C=CC4=CC=CO4)C

Origin of Product

United States

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